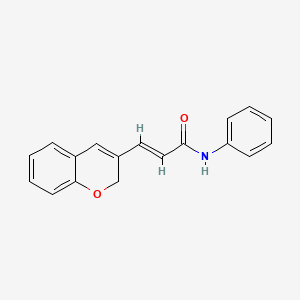![molecular formula C8H13BrO B2659887 1-(Bromomethyl)-4-methyl-2-oxabicyclo[2.2.1]heptane CAS No. 2413876-88-5](/img/structure/B2659887.png)
1-(Bromomethyl)-4-methyl-2-oxabicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-4-methyl-2-oxabicyclo[2.2.1]heptane is a chemical compound with the CAS Number: 2416243-55-3 . It has a molecular weight of 191.07 . It is in liquid form .
Synthesis Analysis
The synthesis of similar compounds, such as 1,2-disubstituted bicyclo[2.1.1]hexane modules, has been achieved through the use of photochemistry to access new building blocks via [2+2] cycloaddition . Another synthesis method involves the reaction of benzenesulfonamide and camphene in the presence of N-bromosuccinimide in acetonitrile .Molecular Structure Analysis
The molecular structure of 1-(Bromomethyl)-4-methyl-2-oxabicyclo[2.2.1]heptane is embedded in numerous compounds with various functions . The bicyclo[2.2.1]heptane scaffold is a privileged molecular structure .Physical And Chemical Properties Analysis
The physical form of 1-(Bromomethyl)-4-methyl-2-oxabicyclo[2.2.1]heptane is liquid . It has a molecular weight of 191.07 and is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Reactivity
The study of conformation and charge distribution in bicyclic β-lactams, including derivatives similar to 1-(Bromomethyl)-4-methyl-2-oxabicyclo[2.2.1]heptane, has provided insights into structure-activity relationships relevant to β-lactamase inhibitor capabilities. These findings underline the importance of such compounds in understanding enzyme inhibition mechanisms (Fernández, Carballiera, & Ríos, 1992).
Synthesis of Novel Compounds
Research has demonstrated the versatility of oxabicyclo compounds in synthesizing various novel structures. For instance, derivatives have been synthesized from exo-2-substituted endo-3-acetoxy-endo-5-acetoxymethyl-7-oxabicyclo[2.2.1]heptane compounds, showcasing the potential of such frameworks in creating complex molecules (Ogawa et al., 1980).
Crystal Structure Analysis
The detailed crystal structure analysis of compounds like the title compound, C23H38O5, reveals the geometric and molecular interaction patterns within the oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride unit. Such analyses are crucial for understanding the physical and chemical properties of these compounds (Kelly et al., 2012).
Reactivity Towards Brønsted Acids
The reactivity of 7-oxabicyclo[2.2.1]heptadiene derivatives toward Brønsted acids has been explored, demonstrating the versatility of these structures in producing phenols, fulvenes, and products from retro-Diels–Alder-like reactions. This research highlights the significant potential of such compounds in synthetic chemistry (Maggiani, Tubul, & Brun, 1999).
Aza-Diels–Alder Reactions
The synthesis of bicyclic amino acid derivatives through Aza-Diels–Alder reactions in aqueous solution, utilizing chiral iminium ions with cyclopentadiene, illustrates the potential of 1-(Bromomethyl)-4-methyl-2-oxabicyclo[2.2.1]heptane derivatives in creating complex, biologically relevant molecules (Waldmann & Braun, 1991).
Safety and Hazards
The safety data sheet for similar compounds indicates that they are highly flammable and may cause skin irritation and respiratory irritation . They are also suspected of causing cancer and may damage fertility or the unborn child . These compounds may cause damage to organs through prolonged or repeated exposure if inhaled .
Eigenschaften
IUPAC Name |
1-(bromomethyl)-4-methyl-2-oxabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO/c1-7-2-3-8(4-7,5-9)10-6-7/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCAGMPENQAWBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1)(OC2)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-4-methyl-2-oxabicyclo[2.2.1]heptane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-3-[(4-prop-2-enoylmorpholin-2-yl)methyl]urea](/img/structure/B2659811.png)
![(E)-5-(4-(difluoromethoxy)benzylidene)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-thioxothiazolidin-4-one](/img/structure/B2659812.png)

![1-(2-(4-Hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2659814.png)

![[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2659818.png)
![N-(2,3-Dimethylphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2659821.png)
![2-[(4-Methylphenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2659822.png)
![1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2659823.png)
![2-ethoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2659824.png)
![N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2659825.png)
